N-cyclopentyl-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide
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Overview
Description
N-cyclopentyl-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide is a heterocyclic compound that features a pyrimidine ring with a sulfur atom at the 2-position and a cyclopentyl group attached to the nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-halo derivatives and sulfur-containing reagents.
Introduction of the Sulfur Atom: The sulfur atom is introduced at the 2-position of the pyrimidine ring through a [5+1] heterocyclization process.
Attachment of the Cyclopentyl Group: The cyclopentyl group is attached to the nitrogen atom of the pyrimidine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can undergo reduction reactions to modify the pyrimidine ring or the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products Formed
Scientific Research Applications
N-cyclopentyl-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it may inhibit cyclin-dependent kinases or other key proteins involved in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide
- 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile
Uniqueness
N-cyclopentyl-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide is unique due to its specific structural features, such as the presence of a cyclopentyl group and a sulfur atom at the 2-position of the pyrimidine ring. These features contribute to its distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
N-cyclopentyl-2-(4-methylpyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS/c1-9-6-7-13-12(14-9)17-8-11(16)15-10-4-2-3-5-10/h6-7,10H,2-5,8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEAXNLVHAVVQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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